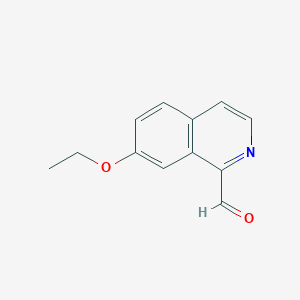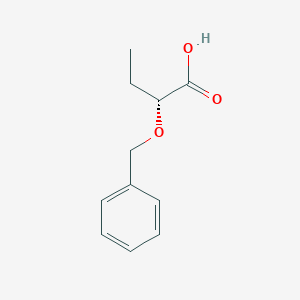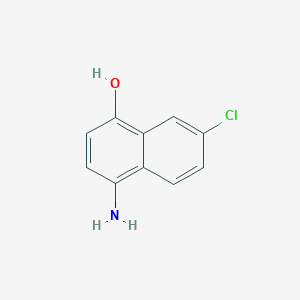
N-(butan-2-yl)-4-propylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-4-propylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a butan-2-yl group and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: Starting with a cyclohexanone derivative, the ring is functionalized to introduce the necessary substituents.
Introduction of the Butan-2-yl Group: This can be achieved through a Grignard reaction, where butan-2-yl magnesium bromide reacts with the cyclohexanone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-(butan-2-yl)-4-propylcyclohexan-1-amine can undergo oxidation reactions, typically forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while reduction could produce various secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(butan-2-yl)-4-propylcyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclohexane derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which N-(butan-2-yl)-4-propylcyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclohexane ring and the substituents can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(butan-2-yl)-4-methylcyclohexan-1-amine
- N-(butan-2-yl)-4-ethylcyclohexan-1-amine
- N-(butan-2-yl)-4-isopropylcyclohexan-1-amine
Uniqueness
N-(butan-2-yl)-4-propylcyclohexan-1-amine is unique due to the specific combination of the butan-2-yl and propyl groups on the cyclohexane ring. This combination can result in distinct chemical and physical properties, such as solubility, reactivity, and biological activity, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C13H27N |
|---|---|
Peso molecular |
197.36 g/mol |
Nombre IUPAC |
N-butan-2-yl-4-propylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-4-6-12-7-9-13(10-8-12)14-11(3)5-2/h11-14H,4-10H2,1-3H3 |
Clave InChI |
DXXDMIRGGSZVGH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)NC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)

![2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-](/img/structure/B11901646.png)



![2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11901671.png)
![3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11901679.png)
![7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11901689.png)
![2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B11901698.png)

